Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Cycloaddition: The process involves the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through highly regioselective 1,3-dipolar cycloaddition, showcasing methodologies relevant to the synthesis of complex spirocyclic and azaspirocyclic compounds (Molchanov & Tran, 2013).
- Bridged Azabicyclic Compounds: Radical translocation reactions have been utilized to synthesize bridged azabicyclic compounds, demonstrating techniques that could potentially be applied to the synthesis or modification of the target compound (Ikeda, Kugo, & Sato, 1996).
Applications in Drug Discovery
- Inhibition of ADAM10: Research into selective inhibitors for the metalloproteinase ADAM10, important in various human diseases, provides a template for how complex molecules can be designed and synthesized for targeted therapeutic applications (Mahasenan et al., 2018).
- Dipeptide Synthons: The synthesis of novel classes of dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, illustrates the potential for complex spirocyclic compounds in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).
Chemical Space Exploration
- Diversity-Oriented Synthesis of Azaspirocycles: Demonstrates the creation of functionalized pyrrolidines, piperidines, and azepines, providing a foundation for chemical space exploration in drug discovery relevant to the structural motif of the target compound (Wipf, Stephenson, & Walczak, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 6-(1-methylsulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-23-15(20)13-11-16(13)5-9-17(10-6-16)14(19)12-3-7-18(8-4-12)24(2,21)22/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQSCTWDHBSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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